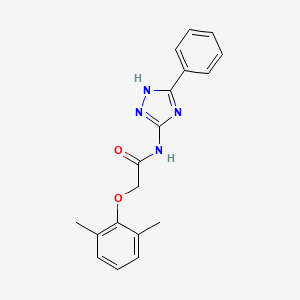
2-(2,6-dimethylphenoxy)-N-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dimethylphenoxy)-N-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 6 positions, and a triazole ring substituted with a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,6-dimethylphenol, is reacted with a suitable halogenating agent (e.g., bromine or chlorine) to form 2,6-dimethylphenyl halide.
Nucleophilic Substitution: The 2,6-dimethylphenyl halide is then reacted with sodium acetate to form 2,6-dimethylphenoxyacetic acid.
Formation of the Triazole Intermediate: Separately, 3-phenyl-1H-1,2,4-triazole is synthesized from the reaction of phenylhydrazine with formamide.
Coupling Reaction: Finally, the 2,6-dimethylphenoxyacetic acid is coupled with 3-phenyl-1H-1,2,4-triazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and triazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrotriazole compounds.
科学研究应用
Chemistry
In chemistry, 2-(2,6-dimethylphenoxy)-N-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
作用机制
The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
相似化合物的比较
Similar Compounds
2-(2,6-dimethylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide: Lacks the phenyl group on the triazole ring.
2-(2,6-dimethylphenoxy)-N-(3-methyl-1H-1,2,4-triazol-5-yl)acetamide: Contains a methyl group instead of a phenyl group on the triazole ring.
2-(2,6-dimethylphenoxy)-N-(3-phenyl-1H-1,2,3-triazol-5-yl)acetamide: Has a different triazole ring structure.
Uniqueness
The presence of both the 2,6-dimethylphenoxy group and the 3-phenyl-1H-1,2,4-triazole ring in 2-(2,6-dimethylphenoxy)-N-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide imparts unique chemical and biological properties. This combination allows for specific interactions with molecular targets, making it distinct from other similar compounds.
属性
分子式 |
C18H18N4O2 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
2-(2,6-dimethylphenoxy)-N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C18H18N4O2/c1-12-7-6-8-13(2)16(12)24-11-15(23)19-18-20-17(21-22-18)14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H2,19,20,21,22,23) |
InChI 键 |
UXYCTALHOWXMTN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=NNC(=N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3-Dimethylspiro[3.3]heptan-1-aminehydrochloride](/img/structure/B13578595.png)
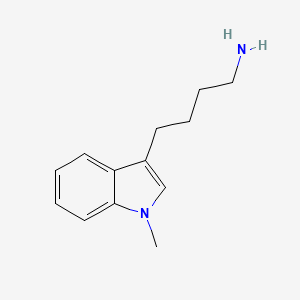

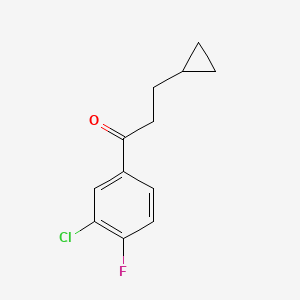

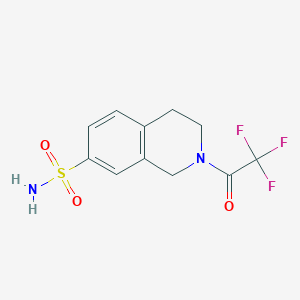
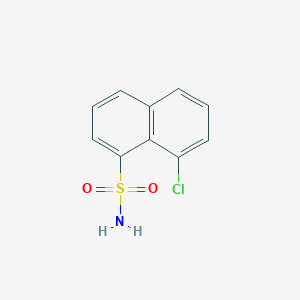
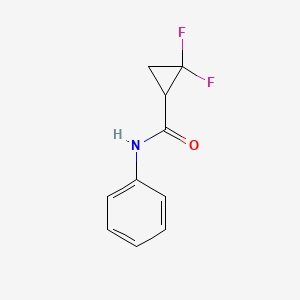
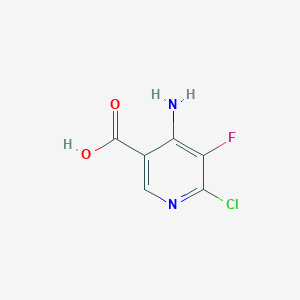
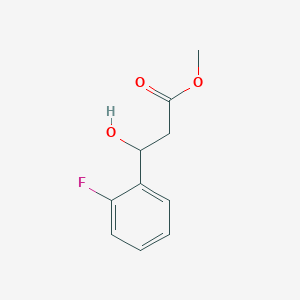

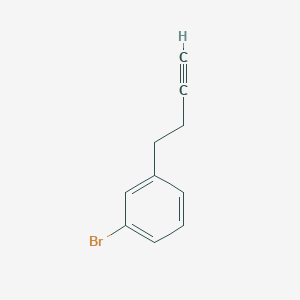
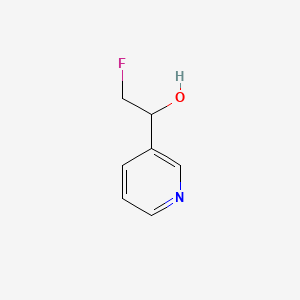
![3-amino-5-oxo-N-(thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B13578658.png)
